molecular formula C23H16N2O5S B4297928 1-(ethylthio)-N-(3-nitrophenyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide

1-(ethylthio)-N-(3-nitrophenyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide

Cat. No. B4297928
M. Wt: 432.4 g/mol
InChI Key: CUFSXZMOEOQYBI-UHFFFAOYSA-N
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Description

1-(ethylthio)-N-(3-nitrophenyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-(ethylthio)-N-(3-nitrophenyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide is not fully understood. However, studies have shown that it induces apoptosis in cancer cells by inhibiting the activity of certain enzymes and signaling pathways. It also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
Studies have shown that 1-(ethylthio)-N-(3-nitrophenyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide exhibits low toxicity and good biocompatibility in vitro. It has been shown to selectively induce apoptosis in cancer cells without affecting normal cells. The compound also exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(ethylthio)-N-(3-nitrophenyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide in lab experiments include its high purity, stability, and low toxicity. However, the compound is relatively expensive and requires specialized equipment for its synthesis and analysis.

Future Directions

There are several future directions for the study of 1-(ethylthio)-N-(3-nitrophenyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide. These include further optimization of the synthesis method to improve yield and reduce cost, identification of the specific enzymes and signaling pathways targeted by the compound, and testing the compound in animal models to assess its efficacy and safety in vivo. Additionally, the compound could be further studied for its potential applications in other fields, such as materials science and environmental monitoring.
Conclusion:
1-(ethylthio)-N-(3-nitrophenyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide is a synthetic compound with potential applications in various fields of scientific research. Its anti-tumor and anti-inflammatory properties make it a potential candidate for cancer treatment and other inflammatory diseases. Further studies are needed to fully understand its mechanism of action, optimize its synthesis method, and assess its efficacy and safety in vivo.

Scientific Research Applications

1-(ethylthio)-N-(3-nitrophenyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide has been studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-tumor and anti-inflammatory properties, making it a potential candidate for cancer treatment and other inflammatory diseases. The compound has also been studied for its potential use as a fluorescent probe for detecting biomolecules and as a photosensitizer for photodynamic therapy.

properties

IUPAC Name

1-ethylsulfanyl-N-(3-nitrophenyl)-9,10-dioxoanthracene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2O5S/c1-2-31-22-18(23(28)24-13-6-5-7-14(12-13)25(29)30)11-10-17-19(22)21(27)16-9-4-3-8-15(16)20(17)26/h3-12H,2H2,1H3,(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUFSXZMOEOQYBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=C(C=CC2=C1C(=O)C3=CC=CC=C3C2=O)C(=O)NC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(ethylthio)-N-(3-nitrophenyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide
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1-(ethylthio)-N-(3-nitrophenyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide
Reactant of Route 3
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1-(ethylthio)-N-(3-nitrophenyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide
Reactant of Route 4
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1-(ethylthio)-N-(3-nitrophenyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide
Reactant of Route 5
Reactant of Route 5
1-(ethylthio)-N-(3-nitrophenyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide
Reactant of Route 6
Reactant of Route 6
1-(ethylthio)-N-(3-nitrophenyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide

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